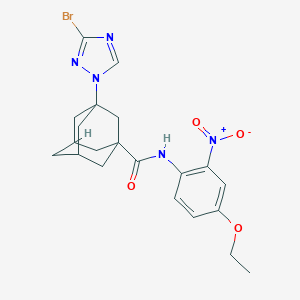
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Bromination: The triazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Adamantane Derivative: The brominated triazole can be coupled with an adamantane derivative through a nucleophilic substitution reaction.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an appropriate phenyl precursor.
Final Coupling: The ethoxy group can be introduced through an etherification reaction, followed by coupling with the adamantane-triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or nitro groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The bromine atom on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines could be formed.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.
Antimicrobial Activity: The compound might exhibit antimicrobial properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mécanisme D'action
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane moiety might enhance membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
Uniqueness
The presence of the bromo group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE might confer unique reactivity and biological activity compared to its analogs. The combination of the triazole ring, nitrophenyl group, and adamantane moiety also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C21H24BrN5O4 |
|---|---|
Poids moléculaire |
490.3g/mol |
Nom IUPAC |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-ethoxy-2-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24BrN5O4/c1-2-31-15-3-4-16(17(6-15)27(29)30)24-18(28)20-7-13-5-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h3-4,6,12-14H,2,5,7-11H2,1H3,(H,24,28) |
Clé InChI |
WCNPJMZFAZMTON-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


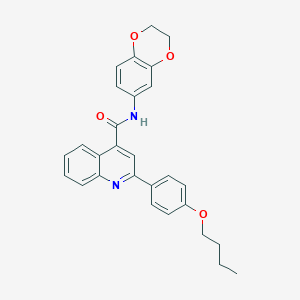
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B445862.png)
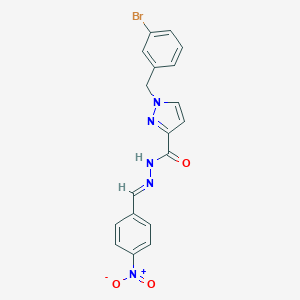
![N'-[3-(benzyloxy)benzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B445870.png)
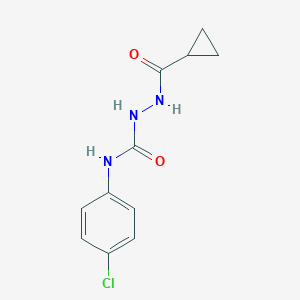
![N-butyl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B445872.png)
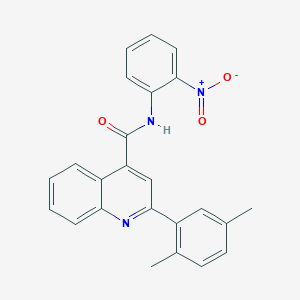
![2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B445874.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B445875.png)
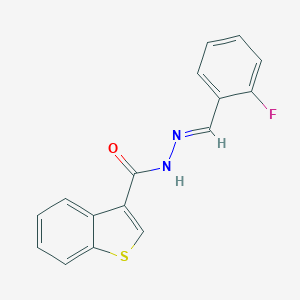
![3-chloro-6-ethyl-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B445877.png)
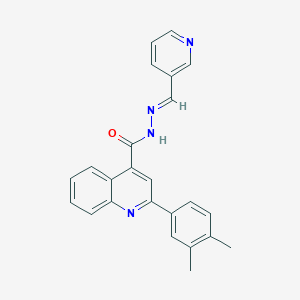
![N'-[4-(diethylamino)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445883.png)

